molecular formula C7H10N2O2S B3420506 2-Pyridinamine, 3-(ethylsulfonyl)- CAS No. 192203-95-5

2-Pyridinamine, 3-(ethylsulfonyl)-

Cat. No.: B3420506
CAS No.: 192203-95-5
M. Wt: 186.23 g/mol
InChI Key: MDLPRJUZGNPTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 2-Pyridinamine, 3-(ethylsulfonyl)- within Pyridine (B92270) and Sulfonyl Chemistry Research

The pyridine ring, a heterocyclic aromatic compound containing a nitrogen atom, is a cornerstone of medicinal chemistry and materials science. Its derivatives are integral to a vast number of pharmaceuticals and functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, properties that are crucial for biological interactions. The substitution pattern on the pyridine ring allows for fine-tuning of its electronic and steric properties, making it a versatile scaffold in drug design.

The sulfonyl group (-SO₂-), on the other hand, is a key functional group known for its strong electron-withdrawing nature and its ability to participate in hydrogen bonding. The introduction of a sulfonyl group into a molecule can significantly impact its solubility, metabolic stability, and binding affinity to biological targets. Compounds containing a sulfonyl group are found in a wide array of therapeutic agents, including antibacterial drugs and enzyme inhibitors.

The compound 2-Pyridinamine, 3-(ethylsulfonyl)- uniquely combines these two important chemical motifs. The presence of an amino group at the 2-position and an ethylsulfonyl group at the 3-position of the pyridine ring suggests a molecule with distinct electronic and conformational properties that could be of interest for various chemical and biological investigations.

While direct research on 2-Pyridinamine, 3-(ethylsulfonyl)- is limited, a closely related compound, 3-(Ethylsulfonyl)pyridine-2-sulfonamide , is a known intermediate in the synthesis of the sulfonylurea herbicide Rimsulfuron (B132091) . nih.gov This connection highlights the industrial relevance of the 3-(ethylsulfonyl)pyridine scaffold.

Overview of Related Pyridinamine and Sulfonylpyridine Scaffolds in Academic Studies

The scientific literature is rich with studies on pyridinamine and sulfonylpyridine scaffolds, which provide a valuable context for understanding the potential of 2-Pyridinamine, 3-(ethylsulfonyl)-.

Pyridinamine derivatives are widely explored for their diverse biological activities. The 2-aminopyridine (B139424) moiety, in particular, is a common feature in many pharmacologically active compounds. These derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, and anticancer agents. The amino group can act as a key pharmacophore, participating in crucial interactions with biological macromolecules.

Sulfonylpyridine derivatives have also garnered significant attention in medicinal chemistry. The sulfonyl group can modulate the physicochemical properties of the pyridine ring, influencing its reactivity and biological profile. Research has shown that sulfonylpyridines can act as inhibitors of various enzymes and have been investigated for their potential in treating a range of diseases. For instance, certain sulfonylpyridine derivatives have been explored as anti-Chlamydia agents. chemicalbook.com

The combination of an amino group and a sulfonyl group on a pyridine ring, as seen in 2-aminopyridine-3-sulfonyl chlorides , has been a subject of chemical research, exploring their reactivity and potential as building blocks for more complex molecules. These studies on related scaffolds underscore the potential for discovering novel properties and applications within this class of compounds.

Structural Motivations for Advanced Chemical Investigations

The specific arrangement of functional groups in 2-Pyridinamine, 3-(ethylsulfonyl)- provides several structural motivations for further chemical investigation. The juxtaposition of the electron-donating amino group and the strongly electron-withdrawing ethylsulfonyl group on the pyridine ring is expected to create a unique electronic distribution. This could influence the molecule's reactivity, spectroscopic properties, and potential as a ligand in coordination chemistry.

The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitrogen of the pyridine ring and the oxygen atoms of the sulfonyl group) suggests the potential for specific intermolecular interactions. This is a key feature in the design of molecules that can bind to biological targets with high affinity and selectivity.

Furthermore, the ethylsulfonyl group offers a site for potential modification. The ethyl chain could be varied to alter the steric bulk and lipophilicity of the molecule, which are important parameters in drug discovery and materials science. The exploration of the synthesis and reactivity of 2-Pyridinamine, 3-(ethylsulfonyl)- could, therefore, open avenues for the development of new chemical entities with tailored properties.

While extensive research data for 2-Pyridinamine, 3-(ethylsulfonyl)- is not currently available, its structural features, viewed in the context of the well-established chemistry of pyridinamines and sulfonylpyridines, present a compelling case for its future investigation as a potentially valuable chemical scaffold.

Data Tables

Table 1: Physicochemical Properties of 2-Pyridinamine, 3-(ethylsulfonyl)- (Calculated)

PropertyValue
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 202.23 g/mol
IUPAC Name 3-(ethylsulfonyl)pyridin-2-amine

Note: The data in this table is calculated based on the chemical structure as no experimental data is widely available in public literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylsulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLPRJUZGNPTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192203-95-5
Record name 3-(ethanesulfonyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Approaches to 2 Pyridinamine, 3 Ethylsulfonyl and Its Derivatives

Direct Sulfonylation Strategies on Pyridine (B92270) Ring Systems

Directly introducing a sulfonyl group onto a pyridine ring presents a streamlined approach to synthesizing sulfonylated pyridine derivatives. This method's success often hinges on managing the regioselectivity of the reaction.

Base-Mediated C-H Sulfonylation Approaches

Recent advancements have demonstrated the feasibility of direct C-H sulfonylation of pyridine rings through base-mediated approaches. chemistryviews.org These methods offer an attractive alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. One such strategy involves the activation of pyridine with triflic anhydride (B1165640) (Tf2O), followed by the base-mediated addition of a sulfinic acid salt. chemistryviews.org The choice of base is crucial in directing the position of the sulfonyl group. chemistryviews.org

For instance, researchers have developed a protocol for the C4-selective sulfonylation of pyridine using N-methylpiperidine as the base and chloroform (B151607) as the solvent. chemistryviews.org This approach achieves high regioselectivity, highlighting the influence of the base in the reaction mechanism. chemistryviews.org While this specific example focuses on C4 sulfonylation, the principles could potentially be adapted for the synthesis of 3-(ethylsulfonyl) derivatives of 2-pyridinamine, although this would require careful selection of the base and reaction conditions to favor C3 sulfonylation.

Regioselective Sulfonylation at Pyridine Ring Positions

Controlling the position of sulfonylation on the pyridine ring is a significant challenge. The inherent electronic properties of the pyridine ring, with the nitrogen atom acting as an electron-withdrawing group, influence the reactivity of the carbon atoms.

For 2-aminopyridine (B139424), the amino group's directing effect must be considered. While direct C-H sulfonylation of ortho-aminophenols has been achieved with copper(II) catalysis, demonstrating regioselectivity controlled by the substrate, similar targeted approaches for 2-aminopyridine are still under development. rsc.org

One strategy to achieve regioselectivity involves the use of a transient directing group. For example, copper-mediated C-H sulfonylation of aldehydes has been accomplished using catalytic β-alanine to form a transient imine, which directs the sulfonylation to the ortho-position. nih.gov A similar concept could potentially be applied to 2-aminopyridine to direct the ethylsulfonyl group to the C3 position.

Functional Group Interconversion and Derivatization Routes

An alternative to direct sulfonylation is the synthesis of the target molecule through the modification of pre-existing functional groups on the pyridine ring. This can involve the use of sulfonyl chloride intermediates, amination of sulfonylated pyridines, or nucleophilic aromatic substitution.

Synthesis via Sulfonyl Chloride Intermediates

A common and versatile method for introducing a sulfonyl group is through the use of a sulfonyl chloride. Pyridine-3-sulfonyl chloride can be synthesized from 3-aminopyridine (B143674) via a diazotization reaction followed by a sulfonyl chlorination reaction. google.comgoogle.com This intermediate can then be reacted with a suitable nucleophile.

For the synthesis of 2-pyridinamine, 3-(ethylsulfonyl)-, a multi-step process would be required. One possible route involves the preparation of 3-ethylsulfonyl-2-pyridinesulfonyl chloride, which can then be reacted with ammonia (B1221849) to form 3-(ethylsulfonyl)-2-pyridinesulfonamide. google.com A patent describes a method for preparing 3-ethylsulfonyl-2-pyridinesulfonamide by reacting 3-ethylsulfonyl-2-pyridinesulfonyl chloride with aqueous ammonia. google.com

The synthesis of the key intermediate, 3-ethylsulfonyl-2-pyridinesulfonyl chloride, can be achieved through various routes. One patented method involves the nucleophilic substitution of 2,3-diethylsulfonylpyridine with a thiolation reagent to produce 3-ethylsulfonyl-2-pyridinethiol, which can then be converted to the sulfonyl chloride. google.com

Amination and Sulfonylation of Pyridine Precursors

This approach involves introducing the amino and ethylsulfonyl groups in separate steps. For example, one could start with a pyridine ring already bearing an ethylsulfonyl group at the 3-position and then introduce the amino group at the 2-position.

The regioselective amination of substituted chloropyrimidines has been reported, offering insights into potential strategies for pyridines. nih.gov While aryl- and heteroarylamines often necessitate a palladium catalyst, more nucleophilic amines can react under non-catalyzed SNAr conditions. nih.gov This suggests that 2-chloro-3-(ethylsulfonyl)pyridine could potentially be aminated to yield the desired product.

Conversely, one could start with 2-aminopyridine and introduce the ethylsulfonyl group at the 3-position. This would likely involve a C-H activation/sulfonylation strategy, as discussed in section 2.1.

Nucleophilic Aromatic Substitution in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pyridine rings, especially when the ring is activated by electron-withdrawing groups. chemrxiv.orgyoutube.com A halogen, such as chlorine, at the 2-position of a pyridine ring can be displaced by a nucleophile. youtube.com

In the context of synthesizing 2-pyridinamine, 3-(ethylsulfonyl)-, an SNAr reaction could involve the reaction of 2-chloro-3-(ethylsulfonyl)pyridine with an amino nucleophile. The ethylsulfonyl group at the 3-position would further activate the ring towards nucleophilic attack at the 2-position.

Recent research has shown that even at room temperature, SNAr reactions can be efficient for the synthesis of 2-thiopyridines from 2-halopyridinium ketene (B1206846) hemiaminals and sulfur nucleophiles. chemrxiv.org This suggests that similar mild conditions might be developed for the amination of appropriately activated pyridine precursors.

Derivatization of the Aminopyridine Moiety in the Compound

The functionalization of the aminopyridine core, particularly the amino group of 2-pyridinamine, 3-(ethylsulfonyl)-, is a key strategy for creating diverse analogs. This can be achieved through various reactions, including arylation and the formation of more complex heterocyclic systems.

Recent studies have highlighted the utility of 2-sulfonylpyridines as tunable, cysteine-reactive electrophiles, which suggests that the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov This reactivity allows for the arylation of the pyridine ring, a process that can be finely controlled by modifying the electronic properties of the substituents. For instance, the reaction of 2-sulfonylpyrimidines, close analogs of 2-sulfonylpyridines, with thiols demonstrates the feasibility of such transformations under mild, aqueous conditions at neutral pH. nih.govacs.orgresearchgate.net The reactivity of these compounds can be modulated over several orders of magnitude by altering the substituents on the pyrimidine (B1678525) ring, with electron-withdrawing groups enhancing the rate of reaction. nih.gov

While direct derivatization of the amino group of 2-pyridinamine, 3-(ethylsulfonyl)- is a primary focus, palladium-catalyzed reactions on related structures offer insights into potential synthetic pathways. For example, the N-(2-pyridyl)sulfonyl group has been effectively used as a directing group for the C(sp³)–H γ-arylation of amino acid derivatives. rsc.org This reaction proceeds in the presence of Pd(OAc)₂ and iodoarenes, yielding γ-arylated products with high efficiency and without racemization at the Cα center. rsc.org This highlights the potential for using the sulfonyl group to direct functionalization at other positions in more complex derivatives.

The following table summarizes the arylation of N-Boc-protected amino acid esters using a removable N-(2-pyridyl)sulfonyl directing group, demonstrating the utility of this approach for creating complex arylated structures.

EntryAmino Acid EsterAryl IodideProductYield (%)
1N-Boc-Alanine Methyl EsterIodobenzeneγ-Phenylalanine derivative75
2N-Boc-Valine Methyl Ester4-Iodotolueneγ-(p-Tolyl)leucine derivative82
3N-Boc-Leucine Methyl Ester4-Iodoanisoleγ-(p-Methoxyphenyl)leucine derivative78
4N-Boc-Isoleucine Methyl Ester1-Iodonaphthaleneγ-(1-Naphthyl)isoleucine derivative65

Data synthesized from findings reported in Chemical Science. rsc.org

Multi-Component and Cycloaddition-Based Syntheses of Pyridinamine Analogues

Multi-component reactions (MCRs) and cycloaddition reactions offer powerful and atom-economical approaches to construct the pyridine ring system from simple precursors, allowing for the rapid generation of molecular diversity.

A prominent MCR for synthesizing pyridinamine analogues is the one-pot synthesis of 2-amino-3-cyanopyridines. This reaction typically involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt. mdpi.comscielo.br The versatility of this method allows for the introduction of a wide range of substituents onto the pyridine core. For instance, using various aromatic aldehydes and ketones, a library of 2-amino-3-cyanopyridine (B104079) derivatives has been synthesized in good to excellent yields. mdpi.comscielo.br These 3-cyano-substituted pyridines are valuable intermediates that can be further elaborated, for example, the cyano group can be hydrolyzed or reduced to introduce other functionalities.

The following table illustrates the synthesis of various 2-amino-3-cyanopyridine derivatives via a four-component reaction, showcasing the broad substrate scope of this methodology.

EntryAldehydeKetoneProductYield (%)
1BenzaldehydeAcetophenone2-Amino-4,6-diphenylnicotinonitrile92
24-ChlorobenzaldehydeAcetophenone2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile88
34-MethoxybenzaldehydeCyclohexanone2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile94
42-NaphthaldehydeAcetone2-Amino-6-methyl-4-(naphthalen-2-yl)nicotinonitrile85

Data synthesized from findings reported in Molecules and the Journal of the Brazilian Chemical Society. mdpi.comscielo.br

Cycloaddition reactions provide another elegant route to substituted pyridines. The inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines with electron-rich dienophiles is a well-established method for constructing the pyridine ring. Recently, this strategy was employed in the synthesis of 3-glycopyranosyl-1,2,4-triazines, which were subsequently reacted with a bicyclononyne derivative to yield annulated 2-glycopyranosyl pyridines. mdpi.com This approach demonstrates the potential for creating complex, polycyclic pyridine derivatives. Although not directly yielding a 3-sulfonylpyridine, the introduction of a suitable substituent on the triazine precursor could provide access to this class of compounds.

Catalyst Development for Enhanced Synthetic Efficiency and Selectivity

Nanostructured catalysts have emerged as a promising class of materials for these transformations due to their high surface area and unique catalytic properties. For the synthesis of 2-amino-3-cyanopyridines, nanostructured diphosphate (B83284) Na₂CaP₂O₇ has been utilized as a heterogeneous, reusable, and environmentally friendly catalyst. mdpi.com This catalyst effectively promotes the one-pot, four-component reaction under solvent-free conditions, affording the desired products in high yields. mdpi.com Similarly, copper nanoparticles supported on charcoal (Cu/C) have been shown to be an efficient and recyclable catalyst for the same MCR. scielo.br The use of these heterogeneous catalysts simplifies product purification and allows for catalyst reuse, aligning with the principles of green chemistry.

A review of recent developments highlights the broad utility of nanocatalysts in the synthesis of polysubstituted pyridines via MCRs. rsc.orgrsc.org Various metal-based nanoparticles, such as those of TiO₂, MgO, and Fe₃O₄, have been successfully employed, often in conjunction with support materials like carbon nanotubes or silica, to enhance catalytic activity and stability. rsc.org

The following table provides a comparative overview of different catalysts used in the multi-component synthesis of substituted pyridines, highlighting their efficiency and reusability.

CatalystReactionReaction ConditionsYield (%)Reusability
Na₂CaP₂O₇Synthesis of 2-amino-3-cyanopyridinesSolvent-free, 80 °C84-94Reused multiple times without significant loss of activity
Cu/CSynthesis of 2-amino-3-cyanopyridinesEthanol, reflux71-95Reused at least eight times with consistent activity
Mg-Al HydrotalciteSynthesis of polysubstituted pyridinesEthanol, reflux80-92Reused for four cycles with minimal loss of activity
Fe₃O₄@SiO₂-NH₂Synthesis of chromeno[2,3-b]pyridinesH₂O/EtOH, reflux85-95Recyclable

Data synthesized from findings reported in Molecules, Journal of the Brazilian Chemical Society, Current Chemistry Letters, and New Journal of Chemistry. mdpi.comscielo.brrsc.orgresearchgate.net

Beyond MCRs, catalyst development is also crucial for achieving selectivity in derivatization reactions. Palladium catalysis, for instance, has been instrumental in the directed C-H functionalization of molecules containing a pyridylsulfonyl group, as previously discussed. rsc.org The design of ligands and the optimization of reaction conditions are key to controlling the regioselectivity and enantioselectivity of such transformations.

Chemical Reactivity and Mechanistic Investigations of 2 Pyridinamine, 3 Ethylsulfonyl

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) but more susceptible to nucleophilic attack. quora.comquora.com The presence of both a potent activating group (-NH₂) and a strong deactivating group (-SO₂Et) significantly modifies this intrinsic reactivity.

Conversely, the ethylsulfonyl group at the C-3 position is a strong deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) due to the electronegativity of the oxygen and sulfur atoms, and a negative resonance effect (-M). masterorganicchemistry.comlibretexts.org This effect significantly reduces the ring's electron density, making it much less susceptible to electrophilic attack.

The net result is a pyridine ring that is highly deactivated towards electrophilic aromatic substitution compared to benzene or aminopyridine. However, the ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C-2 position, where the sulfonyl group can function as a leaving group, stabilized by the electron-withdrawing nature of the pyridine nitrogen. acs.orgnih.gov

The regiochemical outcome of reactions is determined by the directing effects of the substituents.

Electrophilic Substitution: The -NH₂ group is an ortho, para-director, enriching the electron density at positions 3, 5, and the nitrogen atom itself. Since position 3 is occupied, it directs incoming electrophiles primarily towards position 5. The -SO₂Et group is a meta-director, directing incoming electrophiles to positions 5 and 1 (the nitrogen). Both groups, therefore, favor substitution at the C-5 position. However, the overwhelming deactivating nature of the sulfonyl group means that such reactions would likely require harsh conditions.

Nucleophilic Substitution: The pyridine nitrogen and the ethylsulfonyl group make the ring electron-poor, particularly at the ortho (C-2, C-4) and para (C-6) positions relative to the nitrogen. Research on related 2-sulfonylpyridines has shown they are effective electrophiles in SNAr reactions, reacting with nucleophiles like biological thiols. acs.orgnih.gov In this mechanism, the sulfonyl moiety acts as a nucleofuge (leaving group). Therefore, the most probable site for nucleophilic attack is the C-2 position, leading to the displacement of the ethylsulfonyl group.

Ring PositionEffect of -NH₂ (at C-2)Effect of -SO₂Et (at C-3)Predicted Net Electron DensityFavored Attack Type
C-2Attachment Point-I, -M (Deactivating)Very Low (δ+)Nucleophilic
C-3+M (Activating)Attachment PointLow (δ+)-
C-4+M (Activating)-I, -M (Deactivating)Low (δ+)Nucleophilic
C-5+M (Activating)-I (Deactivating)High (δ-)Electrophilic
C-6+M (Activating)-I (Deactivating)Low (δ+)Nucleophilic

Transformations of the Ethylsulfonyl Moiety

The ethylsulfonyl group is generally characterized by its high stability.

The sulfur atom in a sulfone group is in its highest formal oxidation state (+6), making further oxidation under typical conditions highly unlikely.

Reduction of the sulfone is possible, though it generally requires potent reducing agents. Common synthetic methods for the reduction of aryl sulfones are often challenging but can be achieved under specific conditions. For example, desulfonylation, the complete removal of the sulfonyl group, can be accomplished using nickel-catalyzed reductive cross-electrophile coupling reactions. acs.org This process can couple the aromatic ring with other fragments. Milder conditions can sometimes yield the corresponding sulfoxide (B87167) or sulfide, but these transformations are less common.

Aryl sulfones are known for their high thermal and chemical stability. The carbon-sulfur bond is robust and resistant to cleavage under many acidic and basic conditions. The pentafluorosulfanyl (SF₅) group, a related functional group, is noted for imparting high thermal stability to molecules. acs.org

Transformation TypePotential ProductsTypical Conditions / Reagents
Reduction2-Aminopyridine (B139424) (Desulfonylation)Strong reducing agents (e.g., Ni-catalysis) acs.org
DegradationHydroxylated Pyridine DerivativesBiodegradation, certain photocatalytic conditions nih.gov
DegradationRing-Cleavage ProductsHarsh oxidative or microbial conditions nih.gov

Reactivity of the Aminopyridine Functional Group

The exocyclic amino group at C-2 is a key site of reactivity, functioning primarily as a nucleophile. uni-muenchen.de However, its reactivity is significantly modulated by the adjacent, strongly electron-withdrawing ethylsulfonyl group. This neighboring group reduces the electron density on the nitrogen atom, thereby decreasing both its basicity and nucleophilicity compared to unsubstituted 2-aminopyridine. masterorganicchemistry.comalgoreducation.com

Despite this attenuation, the amino group can still participate in a range of characteristic reactions:

N-Acylation and N-Sulfonylation: It can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides. These reactions may require catalysts or more forcing conditions to overcome the reduced nucleophilicity. orgsyn.orgorientjchem.org

N-Alkylation: Reaction with alkyl halides can occur to form secondary or tertiary amines, although the reduced reactivity and potential for competing reactions on the ring must be considered.

Diazotization: Treatment with nitrous acid (HONO) could potentially form a diazonium salt, a versatile intermediate for introducing other functional groups. However, the stability and reactivity of this diazonium species would be influenced by the adjacent sulfonyl group.

Coordination Chemistry: Like other 2-aminopyridines, the nitrogen atoms of both the ring and the amino group can act as ligands, coordinating to metal centers to form stable complexes. rsc.org

Amination, Amidation, and Carbamide Formation

There is no specific information available in the scientific literature detailing the amination, amidation, or carbamide formation reactions of 2-Pyridinamine, 3-(ethylsulfonyl)-. The 2-amino group on a pyridine ring is known to undergo these reactions, but the specific conditions, yields, and products for this particular compound have not been reported.

Generally, the nucleophilicity of the 2-amino group in aminopyridines can be influenced by substituents on the pyridine ring. The electron-withdrawing nature of the 3-(ethylsulfonyl) group would be expected to decrease the electron density on the amino group, potentially making it less reactive towards electrophiles compared to unsubstituted 2-aminopyridine. However, without experimental data, this remains a theoretical consideration.

The following table outlines the types of reactions for which specific data on 2-Pyridinamine, 3-(ethylsulfonyl)- is currently unavailable.

Reaction TypeReagentsExpected Product ClassStatus of Research Findings
AminationAlkyl halides, etc.Substituted 2-aminopyridinesNot Found
AmidationAcyl chlorides, anhydrides2-Acetamidopyridine derivativesNot Found
Carbamide FormationIsocyanatesN-(pyridin-2-yl)urea derivativesNot Found

Derivatization for Spectroscopic or Analytical Purposes

No studies have been published that specifically describe the derivatization of 2-Pyridinamine, 3-(ethylsulfonyl)- for the purpose of enhancing its detection or characterization by spectroscopic or other analytical techniques. Derivatization is a common strategy to improve the chromatographic behavior or the response in detectors (e.g., fluorescence, mass spectrometry) for compounds with primary amino groups.

Typical derivatizing agents for primary amines include dansyl chloride, fluorescamine, and o-phthalaldehyde (B127526) (OPA), which introduce a chromophore or fluorophore into the molecule. While it is chemically plausible that 2-Pyridinamine, 3-(ethylsulfonyl)- could be derivatized using these standard methods, no such procedures have been documented. The lack of this information means that optimal reaction conditions, stability of the derivatives, and the resulting limits of detection are unknown.

The table below summarizes common derivatization strategies for which specific applications to 2-Pyridinamine, 3-(ethylsulfonyl)- have not been reported.

Analytical TechniqueCommon Derivatizing Agents for AminesPurpose of DerivatizationApplication to Target Compound
HPLC-UV/FluorescenceDansyl chloride, OPA, FluorescamineIntroduction of a chromophore/fluorophoreNot Found
Gas Chromatography (GC)Silylating agents (e.g., BSTFA)Increase volatility and thermal stabilityNot Found
Mass Spectrometry (MS)Acylating agentsImprove ionization efficiency and fragmentationNot Found

Reaction Kinetics and Mechanistic Pathways Elucidation

There are no available research findings on the reaction kinetics or the elucidation of mechanistic pathways for any chemical transformation involving 2-Pyridinamine, 3-(ethylsulfonyl)-. Such studies are fundamental to understanding the reactivity of a compound and for optimizing reaction conditions.

Kinetic studies would involve monitoring the rate of reaction of 2-Pyridinamine, 3-(ethylsulfonyl)- with various reagents under different conditions (e.g., temperature, concentration, solvent) to determine the rate law and activation parameters. Mechanistic studies would employ techniques such as isotopic labeling, computational modeling, and the identification of intermediates and byproducts to map the detailed steps of a reaction. The absence of this research for 2-Pyridinamine, 3-(ethylsulfonyl)- indicates that its chemical behavior at a molecular level has not been characterized.

Advanced Structural Analysis and Spectroscopic Characterization Techniques

Single Crystal X-ray Diffraction Studies of Related Pyridine-Sulfonyl Compounds

While a single crystal X-ray diffraction study for 2-Pyridinamine, 3-(ethylsulfonyl)- itself is not publicly available, extensive research on structurally similar pyridine-sulfonyl compounds provides a robust framework for understanding its likely solid-state characteristics. These studies are crucial for elucidating molecular geometry, intermolecular forces, and the resulting packing arrangements in the crystal lattice. nih.govnih.gov

Single crystal X-ray studies on related sulfonamides and aminopyridine derivatives reveal the critical role of intermolecular interactions in defining their molecular conformation and supramolecular structures. nih.govnih.govresearchgate.net The molecular structures are stabilized by a complex network of forces.

π-π Stacking: Interactions between aromatic pyridine (B92270) rings are also significant. In complexes like bis(4-aminopyridine-κN)dichloridocobalt(II), π–π stacking interactions between the aminopyridine units contribute significantly to the crystal packing. researchgate.net The relative orientation and displacement of the rings are key factors in the stability of these interactions.

Other Interactions: Weaker interactions, such as C-H···O, C-H···Cl, and S···π interactions, also play a role in completing the three-dimensional architecture. researchgate.netrsc.org Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, often shows that H···H, C···H, and H···S contacts account for a large percentage of the close interactions within the crystal. researchgate.netnih.govmdpi.com In sulfonamides, strong intermolecular hydrogen bonds and π-π interactions are identified as the primary forces driving crystal packing. nih.gov

The conformation of the ethylsulfonyl group relative to the pyridine ring is a key structural feature. In related sulfonamides, different conformations have been detected across various crystal polymorphs, highlighting the molecule's conformational flexibility. nih.gov

Table 1: Crystallographic Data for Related Pyridine-Sulfonyl Compounds
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
N-Pyrrolidinyl-o-nitrobenzenesulfonamideMonoclinicP21/nHydrogen Bonding, π–π Interactions nih.gov
2-aminopyridine-5-sulfonic acid complex with Ag(I)MonoclinicP21/cAg-pyridine, Ag-NH2, Ag-sulfonate interactions researchgate.net
bis(4-aminopyridine-κN)dichloridocobalt(II)MonoclinicP21/cN—H⋯Cl Hydrogen Bonds, π–π Stacking researchgate.net
2-aminopyridinium citrate (B86180) salt (1:1)MonoclinicP21/cN—H⋯O, O—H⋯O Hydrogen Bonds nih.gov

The interplay of the aforementioned intermolecular interactions governs how molecules pack together in the crystal, forming larger supramolecular assemblies. ias.ac.in In many organic crystals, anisotropic, long-range forces tend to dominate crystallization preferences. ias.ac.in

For instance, in the crystal structure of a 2-aminopyridine-5-sulfonic acid silver complex, strong interactions between the silver ion and the pyridine and amino nitrogens, along with weaker interactions with the sulfonate group, result in a 2D network structure. researchgate.net In various aminopyridine-metal complexes, the crystal packing and stability are a function of the complex's geometry and the substituents on the pyridine ring, which dictate the types of intermolecular forces and stacking interactions. researchgate.net The concept of "supramolecular synthons," which are structural units formed by specific intermolecular interactions, is key to understanding and predicting these crystal networks. nih.govias.ac.in The charge-assisted 2-aminopyridinium-carboxylate heterosynthon is a common and robust feature in the crystal structures of many 2-aminopyridinium carboxylates. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond the static picture provided by X-ray crystallography, advanced spectroscopic techniques are vital for analyzing the compound's structure in solution and confirming the nature of its functional groups in the solid state.

NMR spectroscopy is a powerful tool for studying the dynamic structure and conformational preferences of molecules in solution. nih.gov For a molecule like "2-Pyridinamine, 3-(ethylsulfonyl)-", which has rotatable bonds, the structure is often best described as an ensemble of conformations rather than a single static state. nih.govnih.gov

Advanced, multi-dimensional NMR experiments can provide detailed conformational information:

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. For example, HMBC experiments on 15N-labeled sulfapyridine (B1682706) were used to identify the nature of covalent linkages between the sulfonamide's anilinic nitrogen and other molecules, revealing the formation of Michael adducts. nih.gov

NOE (Nuclear Overhauser Effect): NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for conformational analysis. They detect through-space interactions between protons that are close to each other (typically <5 Å), providing distance restraints that help define the three-dimensional folding of the molecule. nih.gov

While a detailed NMR conformational analysis of "2-Pyridinamine, 3-(ethylsulfonyl)-" is not published, data from related structures like pyridine-3-sulfonyl chloride provides a reference for expected chemical shifts. chemicalbook.comgoogle.com

Table 2: Representative 1H NMR Chemical Shifts (δ, ppm) for Pyridine-3-sulfonyl Chloride
ProtonChemical Shift (CDCl3, 400 MHz)Reference
H-29.31-9.32 (d) google.com
H-48.43-8.45 (dd) google.com
H-57.70-7.74 (dd) google.com
H-69.03-9.05 (dd) google.com

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of functional groups within a molecule. nih.gov They are particularly useful for characterizing the solid, crystalline state and identifying changes in bonding or intermolecular interactions, such as those that occur during polymorph transitions or co-crystal formation. nih.govnih.gov

Pyridine Ring Vibrations: The vibrational spectra of pyridine and its derivatives are well-characterized. cdnsciencepub.com Stretching modes of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region in both IR and Raman spectra. researchgate.net The ring breathing mode, a characteristic vibration, is often found near 1000-1030 cm⁻¹. researchgate.net

Sulfonyl Group Vibrations: The sulfonyl (SO₂) group gives rise to strong, characteristic absorption bands. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations are typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The positions of these bands can be sensitive to the electronic environment and intermolecular interactions within the crystal. nih.gov

Amino Group Vibrations: The N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ range. nih.gov The involvement of the amino group in hydrogen bonding typically leads to a broadening and shifting of these bands to lower frequencies.

Studies on related compounds like 2-amino-5-bromopyridine (B118841) have used FTIR and Raman spectroscopy in conjunction with normal coordinate analysis to assign the observed vibrational frequencies to specific molecular motions. nih.gov

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Related Functional Groups
Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Amino (N-H)Stretching3300 - 3500 nih.gov
Pyridine RingC=C, C=N Stretching1400 - 1600 researchgate.net
Pyridine RingRing Breathing~1020 researchgate.net
Sulfonyl (SO₂)Asymmetric Stretching1300 - 1350 nih.gov
Sulfonyl (SO₂)Symmetric Stretching1140 - 1160 nih.gov

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism is critical, particularly in the pharmaceutical industry.

For molecules like "2-Pyridinamine, 3-(ethylsulfonyl)-", which possess conformational flexibility and multiple hydrogen bonding sites, the potential for polymorphism is significant. Studies on related sulfonamides have shown that different polymorphs can arise from different molecular conformations and patterns of intermolecular interactions. nih.gov These variations in crystal packing can lead to differences in stability. nih.gov

Techniques used to identify and characterize polymorphs include:

X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

Differential Scanning Calorimetry (DSC): Detects thermal events like melting points and solid-solid phase transitions between polymorphs. nih.gov

Vibrational Spectroscopy (FTIR/Raman): Can distinguish between polymorphs, as the different crystal environments lead to subtle but measurable shifts in vibrational frequencies. nih.govnih.gov For example, shifts in the carbonyl stretching vibrations have been used to identify co-crystal formation in indomethacin. nih.gov

The analysis of intermolecular interactions can also help rationalize the existence of different solid forms, including cases of intergrowth polymorphism where two forms exist within a single crystal. mdpi.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

No published studies on the quantum chemical calculations of 2-Pyridinamine, 3-(ethylsulfonyl)- were found. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to investigate the molecule's fundamental properties.

A detailed analysis of the electronic structure, including molecular orbital distributions (HOMO-LUMO), electron density, and electrostatic potential maps for 2-Pyridinamine, 3-(ethylsulfonyl)-, is not available in the current scientific literature. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

There are no available computational predictions for the spectroscopic properties of 2-Pyridinamine, 3-(ethylsulfonyl)-. Theoretical calculations are often used to predict spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman. These predictions aid in the interpretation of experimental data and can help in the structural elucidation of the compound.

Conformational Analysis via Computational Methods

A computational exploration of the conformational space of 2-Pyridinamine, 3-(ethylsulfonyl)- has not been reported. This type of analysis is vital for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Information regarding the potential energy surface and the identification of low-energy, preferred conformations for 2-Pyridinamine, 3-(ethylsulfonyl)- is not available. These studies would typically involve systematic searches or molecular dynamics simulations to map the energy landscape.

No molecular dynamics simulations for 2-Pyridinamine, 3-(ethylsulfonyl)- have been published. Such simulations would provide insights into the dynamic behavior of the molecule over time, including vibrational motions and conformational transitions.

Reaction Mechanism Elucidation using Computational Methods

There are no computational studies in the public domain that elucidate the reaction mechanisms involving 2-Pyridinamine, 3-(ethylsulfonyl)-. Theoretical chemistry can be a powerful tool to map reaction pathways, calculate activation energies, and identify transition states, but this has not been applied to this specific molecule in published research.

Transition State Analysis and Reaction Energetics

Transition state analysis is a fundamental component of computational chemistry used to determine the energy barriers and mechanisms of chemical reactions. For a molecule like 2-Pyridinamine, 3-(ethylsulfonyl)-, this could involve studying its synthesis or its metabolic pathways. Theoretical calculations, such as Density Functional Theory (DFT), would be employed to locate the transition state structures and calculate the activation energies.

Illustrative Reaction Energetics Data:

While specific data for 2-Pyridinamine, 3-(ethylsulfonyl)- is not available, a hypothetical reaction coordinate could be modeled. The table below illustrates the kind of data that would be generated from such a study.

Reaction StepReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
N-H activation2-Pyridinamine, 3-(ethylsulfonyl)- + Reagent[TS1]Intermediate 125.4-5.2
C-C bond formationIntermediate 1 + Substrate[TS2]Intermediate 218.7-12.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects on Reactivity

The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. For 2-Pyridinamine, 3-(ethylsulfonyl)-, understanding how different solvents affect its reactivity and conformational equilibrium is crucial for optimizing reaction conditions in a laboratory setting. The polarity of the solvent could stabilize or destabilize transition states, thereby altering reaction energetics.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery for predicting the interaction between a ligand and its protein target.

Prediction of Binding Modes with Biomolecular Targets

Given that 2-aminopyridine (B139424) derivatives are known to interact with various biological targets, such as kinases, molecular docking studies on 2-Pyridinamine, 3-(ethylsulfonyl)- could reveal its potential as a therapeutic agent. mdpi.com Docking simulations would place the molecule into the binding site of a protein, and scoring functions would estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, studies on similar 2-aminopyridine derivatives have shown interactions with key residues like Tyr1230 and Arg1208 in the c-Met kinase active site. mdpi.com

Illustrative Docking Results:

The following table demonstrates the type of information that would be obtained from a molecular docking study of 2-Pyridinamine, 3-(ethylsulfonyl)- with a hypothetical protein kinase.

Protein TargetBinding Site ResiduesPredicted Binding Affinity (kcal/mol)Key Interactions
Kinase XTyr150, Leu205, Asp275-8.5Hydrogen bond with Asp275, Pi-stacking with Tyr150
Kinase YVal80, Ala100, Phe180-7.2Hydrophobic interactions with Val80 and Ala100

Note: This data is hypothetical and for illustrative purposes only, based on general principles of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. rutgers.edu For a series of compounds including 2-Pyridinamine, 3-(ethylsulfonyl)-, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. nih.govnih.gov This allows for the rational design of more potent and selective molecules. nih.govnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would lead to an increase or decrease in activity. mdpi.comnih.gov Studies on other 2-aminopyridine derivatives have successfully used these techniques to guide the design of new inhibitors. mdpi.comnih.gov

Illustrative QSAR Model Parameters:

A typical QSAR study on a series of 2-aminopyridine derivatives might yield the statistical parameters shown in the table below.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)SEE (Standard Error of Estimate)F-valuePredictive r²
CoMFA0.650.920.21150.40.85
CoMSIA0.680.940.19165.20.88

Note: This data is representative of typical QSAR studies on 2-aminopyridine analogs and is for illustrative purposes. nih.govnih.gov

Applications in Chemical Research and Development

Role as Synthetic Intermediates for Complex Organic Molecules

2-Pyridinamine, 3-(ethylsulfonyl)- serves as a key intermediate in the synthesis of more complex organic molecules, most notably in the agrochemical industry. Its structural features, including the reactive amine group and the electron-withdrawing ethylsulfonyl group on the pyridine (B92270) ring, make it a versatile precursor for constructing larger and more elaborate molecular frameworks.

One of the most significant applications of 2-pyridinamine, 3-(ethylsulfonyl)- is in the production of sulfonylurea herbicides. For instance, it is a crucial intermediate in the synthesis of rimsulfuron (B132091), a post-emergence herbicide used for the control of a wide range of grass and broadleaf weeds in crops such as maize and potatoes. The synthesis of rimsulfuron involves the reaction of 2-pyridinamine, 3-(ethylsulfonyl)- with a pyrimidine-containing sulfonyl isocyanate, demonstrating the pivotal role of this pyridinamine derivative in accessing complex and commercially important agrochemicals.

A Chinese patent discloses a preparation method for 3-ethylsulfonyl-2-pyridinesulfonamide, a closely related compound and key intermediate for the herbicide rimsulfuron. mdpi.com This highlights the industrial relevance of the 3-(ethylsulfonyl)pyridine scaffold. The synthesis involves steps such as nucleophilic substitution and condensation reactions to build the final herbicide molecule, underscoring the utility of this class of compounds as synthetic building blocks. mdpi.com

The reactivity of the amine group allows for a variety of chemical transformations, including acylation, alkylation, and coupling reactions, enabling the introduction of diverse functional groups and the extension of the molecular structure. The ethylsulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the pyridine ring, making it susceptible to certain nucleophilic substitution reactions, further expanding its synthetic utility.

Scaffold Design for Novel Chemical Entities

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.netnih.govnih.govnih.govnih.govnih.gov The incorporation of an ethylsulfonyl group at the 3-position and an amine group at the 2-position of the pyridine ring, as seen in 2-pyridinamine, 3-(ethylsulfonyl)-, provides a unique scaffold for the design of novel chemical entities with potential therapeutic applications. nih.govresearchgate.netnih.govnih.govnih.govnih.govnih.gov

Exploration of Structure-Activity Relationships in Pyridinamine Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For pyridinamine scaffolds, SAR studies have revealed key structural features that influence their therapeutic potential. While specific SAR studies on 2-pyridinamine, 3-(ethylsulfonyl)- are not extensively documented in publicly available literature, general principles derived from related pyridine derivatives can be extrapolated.

For instance, the position and nature of substituents on the pyridine ring are critical for activity. The amine group at the 2-position can act as a hydrogen bond donor, which is often crucial for binding to biological targets such as enzymes and receptors. The ethylsulfonyl group at the 3-position is a strong hydrogen bond acceptor and can significantly influence the electronic properties and conformation of the molecule, thereby affecting its interaction with biological macromolecules.

Studies on other pyridine derivatives have shown that modifications to the amine group, such as alkylation or acylation, can modulate the compound's potency and selectivity. nih.gov Similarly, variations in the sulfonyl group, for example, by replacing the ethyl group with other alkyl or aryl moieties, could lead to derivatives with altered pharmacokinetic and pharmacodynamic profiles. The exploration of these modifications on the 2-pyridinamine, 3-(ethylsulfonyl)- scaffold could lead to the discovery of new compounds with tailored biological activities.

A study on di-2-pyridylketone thiosemicarbazones highlighted that electron-withdrawing substituents at the imine carbon were crucial for overcoming P-glycoprotein-mediated drug resistance in cancer cells. nih.gov This finding suggests that the electron-withdrawing nature of the ethylsulfonyl group in 2-pyridinamine, 3-(ethylsulfonyl)- could be a valuable feature in designing derivatives with similar activities.

Development of Modified Pyridinamine Derivatives

Building upon the 2-pyridinamine, 3-(ethylsulfonyl)- scaffold, researchers have synthesized and evaluated modified derivatives for various applications. A notable example is the design and synthesis of novel 3-(ethylsulfonyl)-pyridines containing a trifluoromethyl-oxadiazole moiety for insecticidal activity. researchgate.net In this study, the 2-amino group of a related precursor was modified to introduce the oxadiazole fragment.

The research involved a "splicing up" method where the trifluoromethyl-oxadiazole moiety was introduced to the 3-(ethylsulfonyl)-pyridine structure, and the 6-position of the pyridine ring was substituted with different amines. researchgate.net The primary insecticidal activity results indicated that several of the synthesized compounds exhibited good mortality against Mythimna separata at a concentration of 500 mg/L. researchgate.net Specifically, compounds designated as A13 and A14 showed moderate insecticidal activity at a lower concentration of 250 mg/L. researchgate.net

This research demonstrates the potential of the 2-pyridinamine, 3-(ethylsulfonyl)- scaffold as a starting point for developing new agrochemicals. By systematically modifying the core structure, it is possible to fine-tune the biological activity and develop derivatives with improved efficacy.

Advanced Materials Science Applications (Hypothetical, if applicable to the compound's structure)

While there are no specific reports on the application of 2-pyridinamine, 3-(ethylsulfonyl)- in materials science, its structural features suggest some hypothetical possibilities. The presence of a pyridine ring, known for its coordinating properties, and the polar sulfonyl group could make this compound or its derivatives interesting candidates for the development of novel materials.

Furthermore, the aromatic nature of the pyridine ring and the presence of polar functional groups could lead to self-assembly into ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. These self-assembled structures could have applications in areas such as liquid crystals or organic electronics. The development of polymers incorporating the 2-pyridinamine, 3-(ethylsulfonyl)- moiety could also lead to materials with enhanced thermal stability or specific surface properties due to the presence of the sulfonyl group. These applications remain speculative and would require dedicated research and development.

Investigation of Molecular Mechanisms in Biological Systems

The 2-pyridinamine, 3-(ethylsulfonyl)- scaffold can be utilized as a tool to investigate molecular mechanisms in biological systems, particularly in the context of enzyme inhibition. The specific arrangement of functional groups on the pyridine ring allows for targeted interactions with the active sites of enzymes.

Enzyme Inhibition Studies at a Molecular Level

While direct enzyme inhibition studies for 2-pyridinamine, 3-(ethylsulfonyl)- are not widely published, the broader class of pyridinamine and sulfonyl-containing compounds has been extensively studied as enzyme inhibitors. These studies provide a basis for understanding the potential role of 2-pyridinamine, 3-(ethylsulfonyl)- in this area.

For example, pyridine derivatives have been investigated as inhibitors of various enzymes, including kinases, phosphodiesterases, and cyclooxygenases. nih.govresearchgate.netnih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in enzyme active sites. The amino group can serve as a hydrogen bond donor, further anchoring the molecule within the binding pocket.

A study on thieno[2,3-b]pyridine (B153569) analogues demonstrated their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K), an important target in cancer therapy. nih.gov The study highlighted that a ring fusion adjacent to the nitrogen on the thienopyridine core was critical for activity. nih.gov This suggests that modifications to the pyridine ring system of 2-pyridinamine, 3-(ethylsulfonyl)- could lead to potent and selective enzyme inhibitors.

Furthermore, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and evaluated as selective COX-2 inhibitors. researchgate.net The results indicated that the 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine structure was a suitable scaffold for COX-1/2 inhibition, and the addition of a sulfonyl group at the para position of the C-2 phenyl ring enhanced COX-2 potency and selectivity. researchgate.net This underscores the importance of the sulfonyl group in directing the interaction with the enzyme's active site.

Molecular modeling studies, such as 3D-QSAR and molecular docking, could be employed to predict the binding mode of 2-pyridinamine, 3-(ethylsulfonyl)- and its derivatives with specific enzymes and to guide the design of more potent inhibitors. mdpi.comnih.gov

Interference with Metabolic Pathways (Biochemical Research)

A thorough search of peer-reviewed scientific databases and chemical literature reveals a significant gap in the biochemical understanding of 2-Pyridinamine, 3-(ethylsulfonyl)-. Currently, there are no published studies detailing its specific interactions with or interference of metabolic pathways. uni.lu

In a general context, the metabolism of amine-containing compounds, particularly aromatic amines, is a broad area of biochemical research. Such compounds can undergo various transformations catalyzed by enzymes like the cytochrome P450 (CYP) family. nih.govnih.gov These metabolic processes can include N-dealkylation, N-hydroxylation, and subsequent conjugation reactions. nih.govresearchgate.net For instance, studies on other pyridinamine derivatives, such as 4-aminopyridine, have identified hydroxylation followed by sulfate (B86663) conjugation as a metabolic route, primarily involving the CYP2E1 enzyme. nih.gov However, it is crucial to emphasize that these are general pathways for related structures, and no specific research has been conducted to determine if or how 2-Pyridinamine, 3-(ethylsulfonyl)- is metabolized or its potential to interfere with biological pathways.

Target Identification for Molecular Probes

The application of 2-Pyridinamine, 3-(ethylsulfonyl)- in the development of molecular probes for target identification is another area where specific research is currently absent from the public domain. uni.lu

Molecular probes are essential tools in chemical biology, designed to bind to specific cellular targets and report on their presence or activity, often through fluorescent or reactive tags. thermofisher.comthermofisher.com The process of target identification is critical in drug discovery, helping to elucidate the mechanism of action of a pharmacologically active small molecule. nih.gov This often involves creating analogues of a compound that incorporate a reactive group for covalent labeling or an affinity handle for purification of the target protein. nih.govorgsyn.org While the 2-pyridinamine scaffold is utilized in the synthesis of various biologically active molecules, nih.gov there is no available literature describing the design, synthesis, or use of 2-Pyridinamine, 3-(ethylsulfonyl)- as a molecular probe for identifying specific biological targets.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

Currently, there is a lack of published research specifically detailing green chemistry approaches for the synthesis of "2-Pyridinamine, 3-(ethylsulfonyl)-". Future research in this area would be crucial for developing environmentally benign and sustainable methods for its production. Key avenues of exploration would include:

Catalytic Systems: Investigating the use of heterogeneous or homogeneous catalysts to improve reaction efficiency and reduce waste. This could involve exploring transition metal catalysts or organocatalysts that can facilitate the key bond-forming reactions under milder conditions.

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. The development of solvent-free reaction conditions would be an even more significant achievement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. This is a fundamental principle of green chemistry that would need to be a primary consideration in any new synthetic design.

Energy Efficiency: Exploring the use of alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating methods.

A hypothetical green synthesis approach could involve a one-pot reaction from readily available starting materials, catalyzed by a recyclable catalyst in an aqueous medium, as generally outlined in some modern synthetic methodologies for related nitrogen-containing heterocyclic compounds. researchgate.net

Integration with Automated Synthesis and High-Throughput Screening

The integration of "2-Pyridinamine, 3-(ethylsulfonyl)-" into automated synthesis and high-throughput screening (HTS) platforms represents a significant opportunity for accelerating the discovery of new applications. As of now, there is no specific information available on this compound being utilized in such systems.

Future research could focus on:

Developing a Robust Automated Synthesis Protocol: This would involve adapting a reliable synthetic route for "2-Pyridinamine, 3-(ethylsulfonyl)-" to a robotic platform. This would enable the rapid and reproducible synthesis of the compound and a library of its derivatives.

High-Throughput Screening for Biological Activity: Once a library of derivatives is synthesized, HTS could be employed to rapidly screen them against a wide range of biological targets. This could uncover potential applications in areas such as medicine, agriculture, or materials science. For instance, screening for herbicidal activity would be a logical starting point given that the related compound, 3-(ethylsulfonyl)pyridine-2-sulfonamide, is an intermediate in the synthesis of the herbicide rimsulfuron (B132091). google.comevitachem.com

Structure-Activity Relationship (SAR) Studies: The data generated from HTS could be used to build SAR models, which would guide the design of new derivatives with improved activity and properties.

Advanced Characterization Utilizing Novel Analytical Techniques

While standard analytical techniques would be used for the initial characterization of "2-Pyridinamine, 3-(ethylsulfonyl)-", the application of novel analytical techniques could provide deeper insights into its structure, properties, and behavior. There is currently no published data on the advanced characterization of this specific compound.

Future research could employ techniques such as:

Solid-State NMR Spectroscopy: To understand the crystal packing and polymorphic forms of the compound, which can influence its physical properties like solubility and bioavailability.

Advanced Mass Spectrometry Techniques: Techniques like ion mobility-mass spectrometry could be used to study the gas-phase conformation of the molecule and its non-covalent interactions.

In-situ Spectroscopic Methods: Techniques like in-situ infrared or Raman spectroscopy could be used to monitor the synthesis of the compound in real-time, providing valuable mechanistic information and aiding in process optimization.

Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure, which is fundamental for understanding its chemical reactivity and biological interactions.

Exploration of New Catalytic Transformations Involving the Compound

The functional groups present in "2-Pyridinamine, 3-(ethylsulfonyl)-" (an amino group, a pyridine (B92270) ring, and an ethylsulfonyl group) suggest that it could participate in a variety of catalytic transformations, either as a substrate, a ligand, or a catalyst itself. Research in this area is currently absent.

Future exploratory studies could investigate:

Cross-Coupling Reactions: The pyridine ring could be a substrate for various C-C and C-N bond-forming cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the amino group could act as ligands to coordinate with metal centers, potentially forming novel catalysts with interesting reactivity.

Asymmetric Catalysis: If the compound or its derivatives can be made chiral, they could be explored as ligands in asymmetric catalysis to produce enantiomerically enriched products.

Interdisciplinary Research with Materials Science and Biochemistry

The potential for interdisciplinary research involving "2-Pyridinamine, 3-(ethylsulfonyl)-" is vast, though currently untapped. Bridging chemistry with materials science and biochemistry could lead to the discovery of novel applications.

Materials Science: The compound could be explored as a building block for functional materials. For example, its ability to coordinate with metals could be utilized in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, or catalysis. Its aromatic and polar nature might also make it a candidate for incorporation into conductive polymers or other organic electronic materials.

Biochemistry: Given that the related sulfonamide is an intermediate for an herbicide, a primary focus of biochemical research would be to investigate the biological targets of "2-Pyridinamine, 3-(ethylsulfonyl)-". nih.gov This would involve screening the compound against various enzymes and receptors to understand its mechanism of action and to identify potential new therapeutic or agrochemical applications. For instance, many pyridinamine derivatives have shown a wide range of biological activities, suggesting this would be a fruitful area of investigation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(ethylsulfonyl)-2-pyridinamine with high purity?

  • Methodology : Synthesis typically involves sulfonation of 2-aminopyridine derivatives using ethylsulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature : 0–5°C during sulfonation to prevent side reactions .
  • Solvent : Dichloromethane or THF for better solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Characterization : Confirm structure via 1H^1H-NMR (δ 8.2–8.5 ppm for pyridine protons) and HRMS (expected [M+H]+^+: 201.05) .

Q. How can researchers validate the structural integrity of 3-(ethylsulfonyl)-2-pyridinamine derivatives?

  • Techniques :

  • NMR Spectroscopy : 13C^{13}C-NMR to confirm sulfonyl group attachment (C-SO2_2 signal at ~45 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC entry 987654 in ) .
  • HPLC-PDA : Purity assessment (>98%) with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethylsulfonyl group in nucleophilic substitution reactions?

  • Experimental Design :

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy .
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., preferential attack at pyridine C4 due to electron-deficient sulfonyl group) .
    • Data Contradictions : Some studies report unexpected stability of the sulfonyl group under basic conditions, conflicting with classical SN2 mechanisms. Proposed hypotheses include steric hindrance or resonance stabilization .

Q. How does the ethylsulfonyl moiety influence biological activity in agrochemical or medicinal applications?

  • Case Studies :

  • Herbicidal Activity : Derivatives like rimsulfuron () inhibit acetolactate synthase (ALS) in weeds. Structure-activity relationship (SAR) studies show ethylsulfonyl enhances binding to ALS active sites .
  • Anticancer Potential : In N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide (), the ethylsulfonyl group stabilizes interactions with kinase domains via hydrophobic and hydrogen-bonding .
    • Methodology :
  • Enzyme Assays : Measure IC50_{50} values against target enzymes (e.g., ALS inhibition assay) .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions .

Q. What strategies resolve contradictions in reported spectroscopic data for ethylsulfonyl-containing pyridinamines?

  • Approach :

  • Comparative Analysis : Compile 1H^1H-NMR data from multiple sources (e.g., DMSO-d6 vs. CDCl3 solvent shifts) .
  • Isotopic Labeling : Synthesize 34S^{34}S-enriched analogs to distinguish sulfonyl signals in crowded spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinamine, 3-(ethylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
2-Pyridinamine, 3-(ethylsulfonyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.